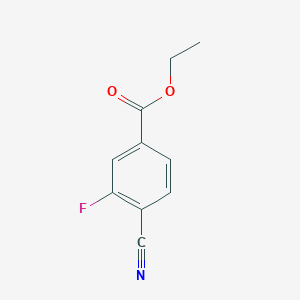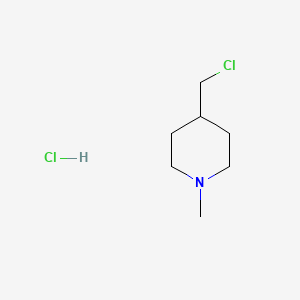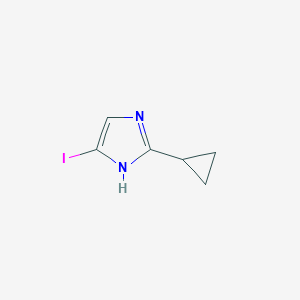
2-ciclopropil-5-yodo-1H-imidazol
Descripción general
Descripción
2-Cyclopropyl-5-iodo-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group at the 2-position and an iodine atom at the 5-position. Imidazoles are known for their diverse biological activities and are integral to many pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-iodo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mecanismo De Acción
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Targets of Action
Imidazole compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the biological target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected would depend on the specific structure of the compound and its biological targets.
Pharmacokinetics
The ADME properties of imidazole compounds can vary greatly depending on their specific structure. Some imidazole compounds are known to be highly soluble in water and other polar solvents , which can affect their absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific structure and the biological targets they interact with. Some imidazole compounds are known to have antibacterial, antitumor, antidiabetic, and other effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-iodo-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of imidazole derivatives often employs high-yielding, scalable processes such as microwave-assisted synthesis. This method uses a Schiff’s base complex nickel catalyst to efficiently produce trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-5-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form imidazolines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: N-oxides.
Reduction: Imidazolines.
Comparación Con Compuestos Similares
2-Cyclopropyl-1H-imidazole: Lacks the iodine substitution, resulting in different reactivity and biological activity.
5-Iodo-1H-imidazole: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 2-Cyclopropyl-5-iodo-1H-imidazole is unique due to the combined presence of the cyclopropyl and iodine substituents, which confer distinct steric and electronic characteristics, enhancing its reactivity and potential biological activities .
Propiedades
IUPAC Name |
2-cyclopropyl-5-iodo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIVUAOFKVFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621188 | |
| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761426-65-7 | |
| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

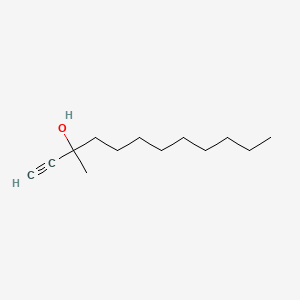


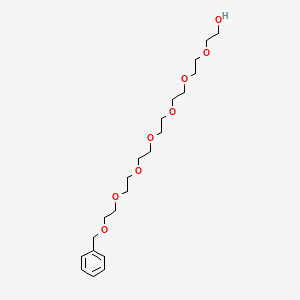

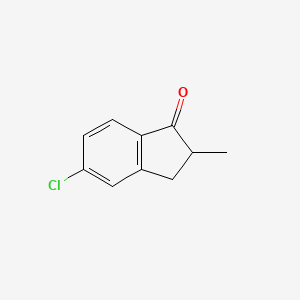
![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)
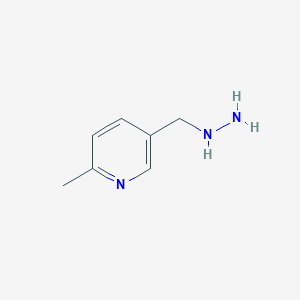
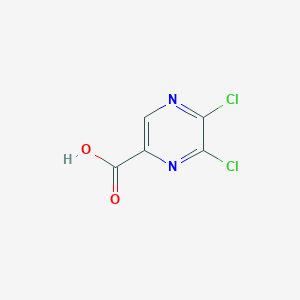
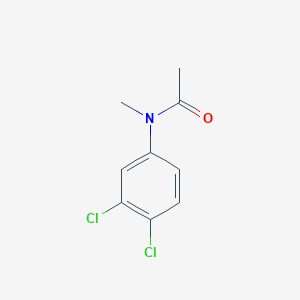
![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)
